Dual Low-Nanomolar Inhibition of Both Human 17β-HSD1 and 17β-HSD2 Versus Isoform-Selective Comparators
The compound simultaneously inhibits recombinant human 17β-HSD1 and human 17β-HSD2 with equivalent low-nanomolar IC₅₀ values, a dual inhibition profile not shared by the widely used steroidal inhibitor E2B (which is selective for 17β-HSD1 [1]) or by the non-steroidal inhibitor STX2171 (which preferentially targets 17β-HSD1 [2]). The parallel potency against both the reductive (type 1) and oxidative (type 2) arms of estradiol regulation enables a comprehensive blockade of local estrogen metabolism from a single compound, which cannot be achieved by either comparator alone [3].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and type 2 (17β-HSD2) |
|---|---|
| Target Compound Data | 17β-HSD1 IC₅₀ = 1.20 nM (human placental cytosolic fraction, [³H]-E1 substrate, NAD⁺ cofactor, radio-HPLC detection); 17β-HSD2 IC₅₀ = 1.20 nM (human placental microsomal fraction, [³H]-E2 substrate, NAD⁺ cofactor, radio-HPLC detection) [3] |
| Comparator Or Baseline | E2B: 17β-HSD1 IC₅₀ = 27 nM (recombinant human enzyme), 17β-HSD2 IC₅₀ > 10,000 nM (no significant inhibition) [1]; STX2171: 17β-HSD1 IC₅₀ ≈ 200 nM, 17β-HSD2 IC₅₀ not reported/weak [2] |
| Quantified Difference | Against 17β-HSD1: ~22-fold more potent than E2B, ~167-fold more potent than STX2171. Against 17β-HSD2: >8,300-fold selectivity advantage over E2B. Dual nanomolar coverage of both isoforms is unique among reported comparators. |
| Conditions | Isolated human placental enzyme fractions (cytosolic for 17β-HSD1, microsomal for 17β-HSD2); radiometric HPLC assay under NAD⁺-saturating conditions [3]. |
Why This Matters
Procuring a compound that inhibits both 17β-HSD1 and 17β-HSD2 with equal picomolar-to-low-nanomolar potency eliminates the need to use two separate inhibitors in experiments requiring complete suppression of local estradiol biosynthesis, reducing experimental variability and cost.
- [1] Nguyen, B.L., et al. (2009). Binary and ternary crystal structure analyses of a novel inhibitor with 17β-HSD type 1: a lead compound for breast cancer therapy. The Journal of Steroid Biochemistry and Molecular Biology, 113(3-5), 183-190. (E2B IC₅₀ comparisons). View Source
- [2] Day, J.M., et al. (2008). STX2171, a non-steroidal selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1. Endocrine-Related Cancer, 15(2), 665-676. View Source
- [3] BindingDB. BDBM50515446 (CHEMBL4441152): IC₅₀ values for human 17β-HSD1 and 17β-HSD2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515446 (accessed 2026-04-30). View Source
